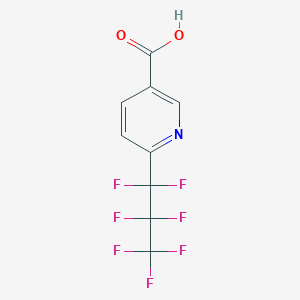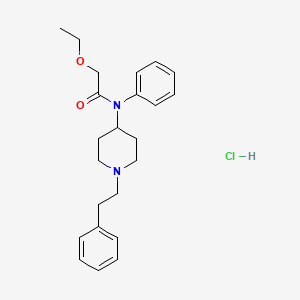![molecular formula C18H13BrN2O4 B2889815 7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883952-63-4](/img/structure/B2889815.png)
7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound that has shown potential in various scientific research applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of 7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes involved in cancer cell proliferation and inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione exhibits potent biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and exhibit anti-inflammatory activity. Additionally, this compound has been studied for its potential use in treating other diseases, such as Alzheimer's disease and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione in lab experiments include its potent anti-cancer and anti-inflammatory activity, as well as its potential use in treating other diseases. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione. One of the significant areas of research is its potential use in combination therapy with other anti-cancer drugs. Additionally, further studies are needed to understand the mechanism of action of this compound fully. Further research is also needed to explore the potential use of this compound in treating other diseases, such as Alzheimer's disease and diabetes.
Conclusion:
In conclusion, 7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound that has shown potential in various scientific research applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further research is needed to explore the potential use of this compound in treating other diseases and its use in combination therapy with other anti-cancer drugs.
Synthesemethoden
The synthesis of 7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has been reported in the literature using different methods. One of the methods involves the reaction of 3-(furan-2-ylmethyl)-2-oxo-2H-chromene-7-carbaldehyde with ethyl bromoacetate in the presence of potassium carbonate in DMF. The resulting product is then treated with hydrazine hydrate in ethanol to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The compound 7-bromo-2-ethyl-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has shown potential in various scientific research applications. One of the significant areas of research is its anti-cancer activity. Studies have shown that this compound exhibits potent anti-proliferative activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, this compound has shown anti-inflammatory activity and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
7-bromo-2-ethyl-3-(furan-2-ylmethyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O4/c1-2-14-20-17-15(18(23)21(14)9-11-4-3-7-24-11)16(22)12-8-10(19)5-6-13(12)25-17/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNZJBXXVCZMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=O)C3=C(O2)C=CC(=C3)Br)C(=O)N1CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




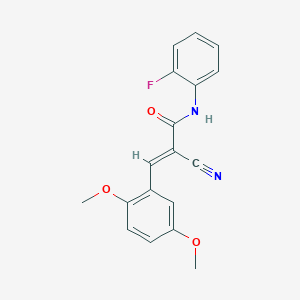
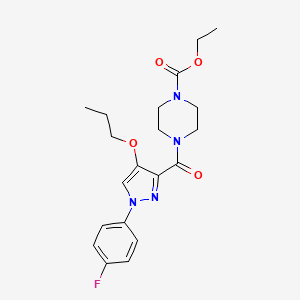
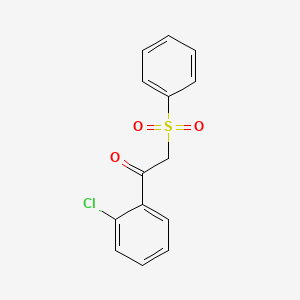
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(thiophen-3-yl)benzamide](/img/structure/B2889740.png)
![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-bis(2-methoxyethyl)prop-2-enamide](/img/structure/B2889742.png)
![12-(3,4-Dimethylbenzenesulfonyl)-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2889743.png)
![2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/no-structure.png)
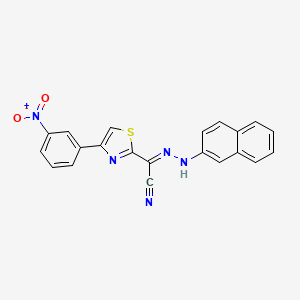
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B2889752.png)
